7-oxooctadecanoic acid

概要

説明

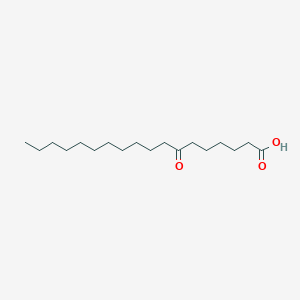

7-oxooctadecanoic acid, also known as 7-oxo-stearic acid, is a fatty acid derivative with the molecular formula C18H34O3. It is characterized by the presence of a keto group at the seventh carbon position of the octadecanoic acid chain.

準備方法

Synthetic Routes and Reaction Conditions

7-oxooctadecanoic acid can be synthesized through several methods. One common approach involves the oxidation of octadecanoic acid using specific oxidizing agents. For instance, the oxidation can be carried out using potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position .

Industrial Production Methods

In industrial settings, the production of 7-oxo-octadecanoic acid may involve the use of biocatalysts or microbial fermentation processes. Certain strains of bacteria or fungi can be engineered to produce this compound through the biotransformation of precursor fatty acids. This method offers a more sustainable and environmentally friendly approach compared to traditional chemical synthesis .

化学反応の分析

Types of Reactions

7-oxooctadecanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

Reduction: Reduction of the keto group can yield hydroxy derivatives.

Substitution: The keto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products

Oxidation: Dicarboxylic acids.

Reduction: Hydroxy derivatives.

Substitution: Various substituted fatty acids.

科学的研究の応用

Scientific Research Applications

1. Lipid Science

7-Oxooctadecanoic acid plays a crucial role in lipid research. It is used to study the properties and behaviors of fatty acids in biological systems. Its structural characteristics allow researchers to explore its interactions with various lipid matrices, which can lead to insights into membrane fluidity and stability.

2. Mass Spectrometry

This compound has been employed as a test substance in high-resolution electrospray ionization mass spectrometry. Researchers utilize it to measure the average oxygen-to-carbon (O/C) ratio in secondary organic aerosols, which is essential for understanding atmospheric chemistry and pollution dynamics .

3. Synthesis of Haptens

this compound is utilized in the synthesis of haptens for immunological studies. One notable application is the development of antibodies for detecting triacetone triperoxide (TATP), an explosive compound. This synthesis allows for enhanced safety measures in security and counter-terrorism efforts .

4. Bee Communication Studies

The compound has been investigated for its role as a "queen substance" in honey bees. This research focuses on understanding how this fatty acid influences pheromone production and social behavior within bee colonies, providing insights into their communication mechanisms .

Case Studies

Summary

This compound is a versatile compound with diverse applications across scientific disciplines. Its utility in lipid science, mass spectrometry, immunology, and entomology highlights its significance in advancing research and practical applications. Continued exploration of its properties and functions may yield further insights into biological processes and environmental interactions.

作用機序

The mechanism of action of 7-oxo-octadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it can modulate the activity of enzymes involved in fatty acid metabolism. Additionally, it may influence signaling pathways related to inflammation and cellular stress responses .

類似化合物との比較

Similar Compounds

2-Oxo-octadecanoic acid: Another keto fatty acid with the keto group at the second carbon position.

10-Oxo-octadecanoic acid: Keto group located at the tenth carbon position.

12-Oxo-octadecanoic acid: Keto group located at the twelfth carbon position.

Uniqueness

7-oxooctadecanoic acid is unique due to its specific keto group position, which imparts distinct chemical reactivity and biological activity compared to other keto fatty acids. This uniqueness makes it valuable for targeted applications in research and industry .

生物活性

7-Oxooctadecanoic acid, also known as 7-keto stearic acid, is a long-chain fatty acid characterized by a ketone functional group at the seventh carbon of the octadecanoic acid chain. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique chemical structure and interactions with various cellular pathways.

- Molecular Formula : C₁₈H₃₄O₂

- Molecular Weight : Approximately 298.46 g/mol

- Structure : The presence of the ketone group alters its chemical properties compared to other saturated fatty acids, potentially influencing its biological activity and reactivity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties :

-

Antioxidant Activity :

- The compound has demonstrated antioxidant properties, which help protect cells from oxidative stress, a factor implicated in numerous diseases including cancer and neurodegenerative disorders.

- Metabolic Effects :

Case Studies

- Gut Microbiota Interaction :

- Inflammation Modulation :

Data Tables

The following tables summarize key findings related to the biological activities of this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Modulates cytokine production | |

| Antioxidant | Scavenges free radicals | |

| Metabolic regulation | Enhances lipid metabolism |

| Study Type | Findings | Reference |

|---|---|---|

| In vivo (mouse model) | Resistance to obesity via gut microbiota metabolism | |

| In vitro (cell culture) | Reduced pro-inflammatory cytokines |

Synthesis and Applications

This compound can be synthesized through various chemical methods, including oxidation of stearic acid. Its unique structure allows it to be utilized in multiple applications:

- Nutraceuticals : Due to its metabolic benefits, it may be included in dietary supplements aimed at weight management.

- Cosmetics : Its antioxidant properties make it a candidate for skincare formulations.

- Pharmaceuticals : Potential applications in developing anti-inflammatory drugs.

特性

IUPAC Name |

7-oxooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-11-14-17(19)15-12-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRRSLQNYJZXJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415264 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16694-32-9 | |

| Record name | 7-oxo-octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。